![molecular formula C14H18N2O2 B2762010 Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate CAS No. 1341037-94-2](/img/structure/B2762010.png)

Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

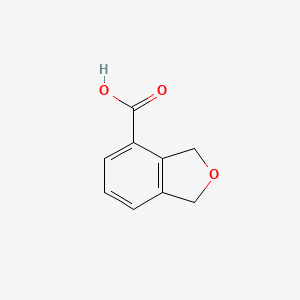

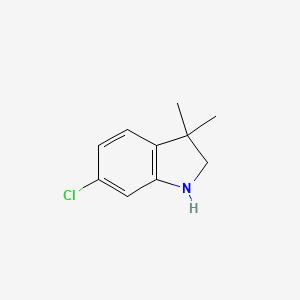

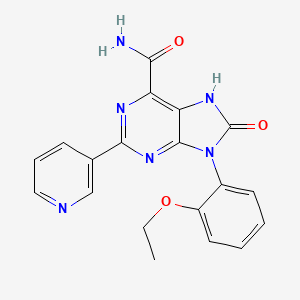

Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a carbamate group (NHCOO), and a bicyclic heptane structure with a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic heptane structure and the azabicyclo structure, which includes a nitrogen atom. The benzyl group would be a side chain off this ring structure, and the carbamate group would also be attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the carbamate group or at the benzyl group. The nitrogen in the ring structure could also potentially be a site of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the atoms and the stereochemistry at the different chiral centers in the molecule. Generally, we can predict that it would likely be a solid at room temperature, and its solubility would depend on the specific structure .Scientific Research Applications

Natural Sources and Bioactivity

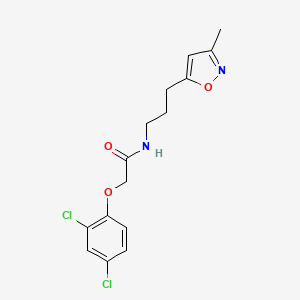

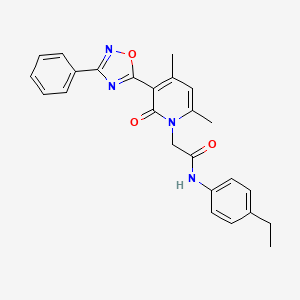

Benzofuran compounds, including Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate, have been identified for their significant biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds, ubiquitous in nature, serve as potential natural drug lead compounds. Innovative methods for constructing benzofuran rings have facilitated the synthesis of complex derivatives, enhancing their application in drug discovery and development (Miao et al., 2019).

Pharmaceutical and Medicinal Chemistry

The use of substituted benzofuroxans, related to the chemical structure of interest, in pharmaceutical and medicinal chemistry has been highlighted due to their broad spectrum of biological activity. These activities include antibacterial, antifungal, antileukemic, and anticancer properties, showcasing the versatility of these compounds in therapeutic applications (Jovené et al., 2013). Similarly, benzothiazole derivatives are known for their antimicrobial and anticancer activities, indicating the therapeutic potential of this compound in similar applications (Kamal et al., 2015).

Chemotherapeutic Potential

Recent research has focused on structural modifications of benzothiazoles and their conjugate systems, demonstrating their potential as chemotherapeutics. These studies provide a foundation for understanding how structural analogs of this compound might be developed for antitumor and other therapeutic applications (Ahmed et al., 2012).

Environmental and Ecological Considerations

Understanding the environmental occurrence and toxic effects of chemical compounds is crucial for assessing their safety and ecological impact. The presence of benzophenone-3, a common component in sunscreen, in various environmental matrices and its potential endocrine-disrupting effects highlights the importance of studying the environmental behavior and safety of synthetic compounds, including this compound (Kim & Choi, 2014).

Safety and Hazards

Properties

IUPAC Name |

benzyl N-[(6S)-3-azabicyclo[4.1.0]heptan-1-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-8-12(14)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)/t12-,14?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHQWOAQDFXOKW-NBFOIZRFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2(C1C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCC2([C@@H]1C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2761932.png)

![3-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2761937.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2761938.png)

![4-chloro-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2761940.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2761942.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2761944.png)